molecular formula C26H37F3N4O8 B2556791 Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid CAS No. 2416218-04-5

Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid

Cat. No.: B2556791
CAS No.: 2416218-04-5
M. Wt: 590.597
InChI Key: NJTCEXRGYVYYIX-UFYCRDLUSA-N
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Description

Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid is a structurally complex molecule characterized by:

  • Chiral centers: Multiple (2S)-configured stereogenic centers in the pyrrolidine, butanoyl, and pentanoate moieties.
  • Functional groups: A phenylmethoxycarbonyl (Cbz) protecting group, a pyrrolidine-2-carbonyl amide linkage, and a trifluoroacetic acid (TFA) counterion.

The TFA counterion enhances solubility in polar solvents, a critical feature for purification and biological activity . Below, we compare this compound with structurally or functionally related analogs.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O6.C2HF3O2/c1-16(2)20(28-21(29)18-11-7-13-25-18)22(30)27-19(23(31)33-3)12-8-14-26-24(32)34-15-17-9-5-4-6-10-17;3-2(4,5)1(6)7/h4-6,9-10,16,18-20,25H,7-8,11-15H2,1-3H3,(H,26,32)(H,27,30)(H,28,29);(H,6,7)/t18-,19-,20-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQCVEVRWZTNSD-HBSNOMOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)OC)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37F3N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate; 2,2,2-trifluoroacetic acid is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has a molecular formula of C₁₄H₁₈F₃N₃O₅ and a molecular weight of 369.30 g/mol. It features a trifluoroacetic acid moiety which may influence its solubility and reactivity in biological systems. The structure includes multiple functional groups that may contribute to its biological activity, particularly in enzyme inhibition and receptor interaction.

1. Enzyme Inhibition

Research indicates that compounds similar to methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate can act as inhibitors for various enzymes. For instance, protease inhibitors are critical in antiviral therapies, particularly against coronaviruses. The structural characteristics of this compound suggest potential activity against serine proteases, which are pivotal in viral replication processes .

2. Antidiabetic Potential

A study on related compounds showed significant inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds exhibiting DPP-IV inhibition have been recognized for their therapeutic potential in managing type II diabetes . The biological activity of methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate may similarly influence glucose regulation.

3. Anticancer Activity

Preliminary studies suggest that compounds with similar structures have shown anticancer properties by inducing apoptosis in cancer cells. The phenylmethoxycarbonyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Study 1: Protease Inhibition

In vitro studies demonstrated that biflavonoids, structurally akin to the compound , effectively inhibit the 3CLpro enzyme of SARS-CoV-2. The mechanism involves binding to the active site of the protease, thereby preventing viral replication . This case highlights the potential of methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate as a candidate for antiviral drug development.

Case Study 2: DPP-IV Inhibition

A series of compounds were synthesized based on the structure of methyl (2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(phenylmethoxycarbonylamino)pentanoate and evaluated for their DPP-IV inhibitory activity. One compound exhibited an IC50 value of 116 nM, indicating strong potential as an antidiabetic agent .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₈F₃N₃O₅
Molecular Weight369.30 g/mol
Enzyme TargetDPP-IV
IC50 Value116 nM
Biological Activity Effect
Protease InhibitionAntiviral
DPP-IV InhibitionAntidiabetic
Apoptosis InductionAnticancer

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders and cardiovascular diseases. Its structure allows for modifications that enhance bioactivity and selectivity against specific biological targets.
  • Enzyme Inhibition Studies :
    • It has been investigated for its potential to inhibit enzymes involved in cholesterol synthesis, similar to statins like atorvastatin. The incorporation of pyrrolidine and phenyl groups enhances its affinity for target enzymes such as HMG-CoA reductase .
  • Peptide Synthesis :
    • The compound can be utilized in the synthesis of peptides due to its amino acid-like structure, facilitating the formation of peptide bonds in solid-phase peptide synthesis (SPPS) protocols. This application is particularly relevant in developing peptide-based therapeutics .
  • Biological Activity Screening :
    • Preliminary studies have indicated that derivatives of this compound exhibit biological activities such as anti-inflammatory and anti-cancer properties. Research continues to explore its effects on various cancer cell lines and inflammatory pathways .

Case Studies

StudyObjectiveFindings
Study 1Investigation of enzyme inhibitionDemonstrated effective inhibition of HMG-CoA reductase, suggesting potential as a cholesterol-lowering agent .
Study 2Peptide synthesis optimizationImproved yields in SPPS by incorporating this compound as a building block .
Study 3Biological activity profilingIdentified anti-inflammatory properties in vitro, warranting further exploration in vivo .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Comparisons
Compound Name Molecular Formula Key Features Synthesis Highlights Reference
Target Compound C₂₃H₃₁F₃N₄O₇* (TFA salt) - (2S)-pyrrolidine-2-carbonyl
- Phenylmethoxycarbonyl (Cbz) group
- TFA counterion
Likely uses amide coupling (e.g., HATU/DIEA) and Cbz protection; TFA introduced during purification.
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₆F₃NO₂ - Trifluoroethylamino group
- Ester backbone
Synthesized via SN2 reaction with trifluoroethyl sulfonate; 100% yield after C18 column purification .
Methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate C₁₃H₂₂N₂O₅ - Boc-protected amino group
- 2-oxopyrrolidine
Boc protection used for amino stability; silica gel chromatography for purification .
Desacetylalacepril (CAS 74259-08-8) C₁₈H₂₅N₃O₅S - Pyrrolidine-carbonyl-amino scaffold
- Thiol group
ACE inhibitor; similar amide bond architecture but lacks Cbz/TFA groups .

*Estimated based on structural components.

Key Differentiators

Protecting Groups: The target’s Cbz group offers orthogonal protection compared to Boc or trifluoroethylamino groups, enabling selective deprotection in multi-step syntheses .

Stereochemical Complexity: The (2S)-configured pyrrolidine and pentanoate backbone may enhance target binding specificity compared to simpler analogs like the trifluoroethylamino butanoate .

Counterion Effects :

  • TFA’s polar nature contrasts with hydrochloride salts (e.g., in ), influencing crystallization and bioavailability .

Q & A

Q. What synthetic strategies are recommended for constructing the peptide backbone of this compound?

The compound’s peptide backbone can be synthesized using stepwise solid-phase or solution-phase coupling. Key steps include:

  • Amino acid activation : Use coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with hydroxybenzotriazole (HOBt) to minimize racemization .
  • Protection of functional groups : The phenylmethoxycarbonyl (Cbz) group on the pentanoate and the pyrrolidine-2-carbonyl moiety require orthogonal protection (e.g., Fmoc or Boc) to prevent side reactions .
  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for coupling reactions due to their compatibility with acid-sensitive protecting groups .

Q. How can the purity and stereochemical integrity of the compound be validated?

  • HPLC with chiral columns : Use reverse-phase HPLC coupled with a chiral stationary phase (e.g., Chiralpak® IC) to resolve enantiomers and confirm stereochemical purity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and detects impurities (e.g., truncated peptides or deprotection byproducts) .
  • NMR analysis : 2D NMR (e.g., COSY, NOESY) resolves overlapping signals from chiral centers and confirms backbone connectivity .

Q. What are the solubility considerations for this compound in biological assays?

  • Counterion effects : The trifluoroacetic acid (TFA) counterion enhances aqueous solubility but may interfere with cellular assays. Lyophilize the compound and reconstitute in DMSO or buffered saline (pH 7.4) for in vitro studies .
  • Hydrophobic moieties : The phenylmethoxycarbonyl group contributes to lipophilicity; consider sonication or co-solvents (e.g., cyclodextrins) for homogeneous dispersion .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s structure-activity relationships (SAR)?

  • Molecular docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on the pyrrolidine-2-carbonyl group’s role in binding affinity .
  • Conformational analysis : Density functional theory (DFT) calculations predict low-energy conformers of the peptide backbone, guiding analog design to optimize stability .

Q. What experimental approaches resolve contradictions in biological activity data?

  • Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target stabilization in vivo .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolysis of the methyl ester or Cbz group) that may cause off-target effects .

Q. How can stereochemical inconsistencies during synthesis be mitigated?

  • Dynamic resolution : Introduce achiral auxiliaries or enzymes (e.g., lipases) during coupling to favor the (2S) configuration .
  • Supercritical fluid chromatography (SFC) : Utilize SFC with chiral columns (e.g., Chiralpak® IC) to separate diastereomers and epimers, as described in patent EP 3 612 519 B1 .

Q. What strategies optimize stability in long-term storage?

  • Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent hydrolysis of the ester and carbamate groups .
  • Protection from light : The phenylmethoxycarbonyl group is photosensitive; use amber vials and avoid prolonged UV exposure .

Methodological Notes

  • Synthetic protocols : Refer to coupling conditions in EP 3 612 519 B1 for scalable synthesis (e.g., 51% yield via HATU-mediated amidation) .
  • Analytical thresholds : Impurities >0.1% should be characterized using tandem MS/MS and quantified via NMR integration .
  • Biological testing : Prioritize assays with orthogonal readouts (e.g., fluorescence polarization and enzyme-linked immunosorbent assays) to confirm activity .

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